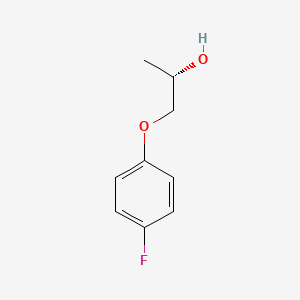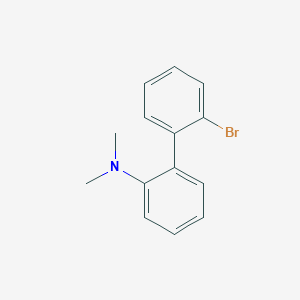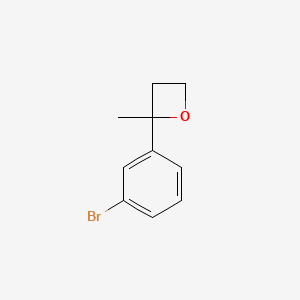
2-(3-Bromophenyl)-2-methyloxetane
Descripción general
Descripción
2-(3-Bromophenyl)-2-methyloxetane, also known as BMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMPO is a heterocyclic organic compound that contains a bromine atom and an oxetane ring. It has been studied for its potential use in various fields, including material science, pharmaceuticals, and organic synthesis.
Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
2-(3-Bromophenyl)-2-methyloxetane derivatives have been utilized as precursors in Suzuki cross-coupling reactions. These reactions are fundamental in creating biaryl compounds through the coupling of arylboronic acids with aryl halides, including bromides. Such processes are crucial for synthesizing complex organic molecules found in pharmaceuticals, agrochemicals, and organic materials. For instance, the use of P,O-ligand catalyzed Suzuki reactions demonstrates the utility of bromophenyl compounds in achieving high yields of desired products across a variety of substrates (Xiaohong Bei et al., 1999).
Polymer Chemistry
In the realm of polymer chemistry, soluble and insoluble polyoxetanes with ω-brom-2-oxaalkyl side chains have been synthesized through cationic ring-opening polymerization. These polymers, derivable from 3-(ω-bromo-2-oxaalkyl)-3-methyloxetanes, are key to developing chemically modified polyethers with applications in catalysis and material science. Such modifications enable the creation of polymers with specific functional groups, leading to materials with novel properties, including catalytic activity and altered physical characteristics (M. Motoi et al., 1989).
Antifungal Compounds
Research has also explored the synthesis and biological evaluation of compounds derived from 2-(3-Bromophenyl)-2-methyloxetane for potential medicinal applications. For example, derivatives have shown selective inhibition against the enzyme cyclooxygenase-2 (COX-2), indicating potential for anti-inflammatory applications. This suggests that modifying the bromophenyl structure can lead to novel therapeutic agents with specific biological activities (Kapileswar Seth et al., 2014).
Antimicrobial Polymers
Furthermore, polyoxetanes bearing bromine atoms have been investigated for their antimicrobial properties. These studies contribute to the development of new materials with potential applications in preventing microbial growth on surfaces and in medical devices. The synthesis of amphiphilic block copolymers from polyfluorenes demonstrates the versatility of brominated compounds in creating functional materials with significant biological activity (S. Chakrabarty et al., 2011).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYRHWYLAAEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590055 | |
| Record name | 2-(3-Bromophenyl)-2-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methyloxetane | |
CAS RN |
850348-58-2 | |
| Record name | 2-(3-Bromophenyl)-2-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



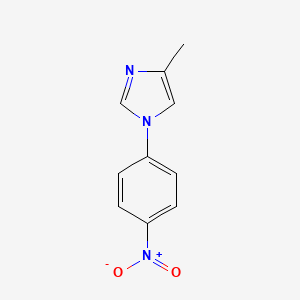
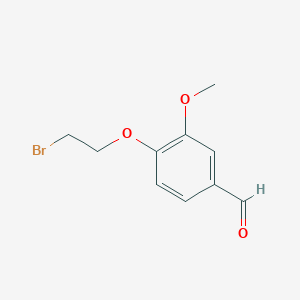
rhodium(I) hexafluorophosphate](/img/structure/B1612547.png)
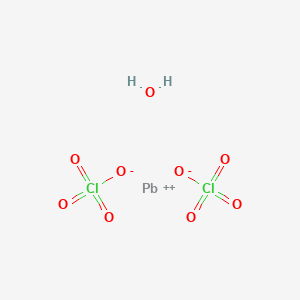
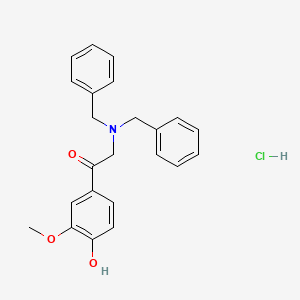
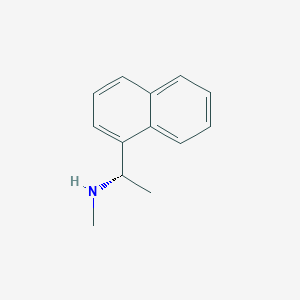

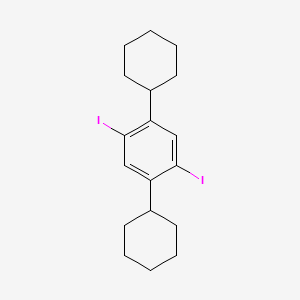

![3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate](/img/structure/B1612559.png)

